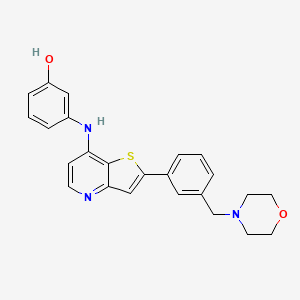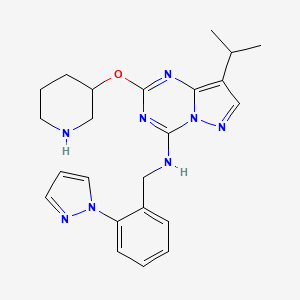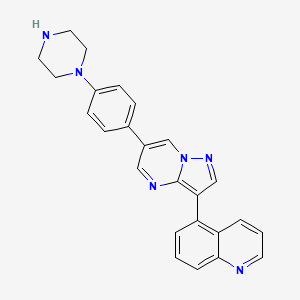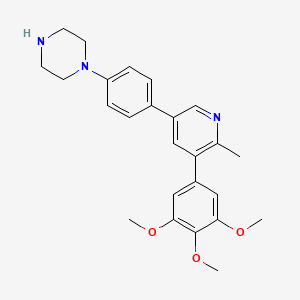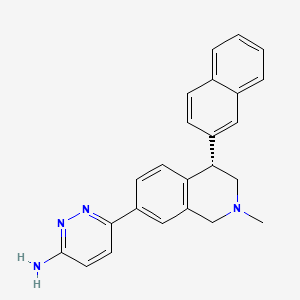
Liafensine
Overview
Description
Preparation Methods
The synthesis of Liafensine involves multiple steps, starting with the formation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Isoquinoline Core: This involves cyclization reactions to form the isoquinoline ring system.
Functional Group Introduction: Various functional groups, such as the naphthyl and pyridazinamine moieties, are introduced through substitution reactions.
Final Assembly: The final product is obtained through a series of purification steps, including crystallization and chromatography.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Liafensine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions are commonly used in the synthesis of this compound to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Liafensine has been primarily studied for its potential in treating major depressive disorder and treatment-resistant depression . Its unique mechanism of action as a triple reuptake inhibitor makes it a valuable tool in neuropharmacological research. Additionally, this compound’s ability to modulate multiple neurotransmitter systems simultaneously has implications for studying the complex interactions between serotonin, norepinephrine, and dopamine in the brain.
Mechanism of Action
Liafensine exerts its effects by inhibiting the reuptake of serotonin, norepinephrine, and dopamine, thereby increasing the levels of these neurotransmitters in the synaptic cleft . This leads to enhanced neurotransmission and improved mood and cognitive function. The molecular targets of this compound are the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), which it binds to with high affinity .
Comparison with Similar Compounds
Liafensine is unique among antidepressants due to its triple reuptake inhibition mechanism. Similar compounds include:
Amitifadine: Another triple reuptake inhibitor with a similar mechanism of action.
Ansofaxine: A serotonin-norepinephrine-dopamine reuptake inhibitor with comparable pharmacological properties.
Compared to these compounds, this compound has shown a distinct pharmacokinetic profile and a unique set of side effects, which may influence its clinical utility .
Properties
CAS No. |
1198790-53-2 |
|---|---|
Molecular Formula |
C24H22N4 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
6-[(4S)-2-methyl-4-naphthalen-2-yl-3,4-dihydro-1H-isoquinolin-7-yl]pyridazin-3-amine |
InChI |
InChI=1S/C24H22N4/c1-28-14-20-13-19(23-10-11-24(25)27-26-23)8-9-21(20)22(15-28)18-7-6-16-4-2-3-5-17(16)12-18/h2-13,22H,14-15H2,1H3,(H2,25,27)/t22-/m0/s1 |
InChI Key |
VCIBGDSRPUOBOG-QFIPXVFZSA-N |
SMILES |
NC1=NN=C(C2=CC3=C(C=C2)[C@H](C4=CC=C5C=CC=CC5=C4)CN(C)C3)C=C1 |
Isomeric SMILES |
CN1C[C@H](C2=C(C1)C=C(C=C2)C3=NN=C(C=C3)N)C4=CC5=CC=CC=C5C=C4 |
Canonical SMILES |
CN1CC(C2=C(C1)C=C(C=C2)C3=NN=C(C=C3)N)C4=CC5=CC=CC=C5C=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-820836; BMS 820836; BMS820836; Liafensine |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

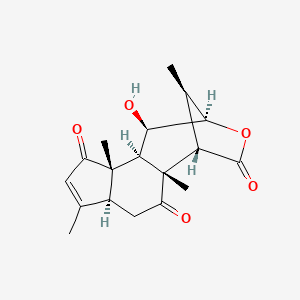
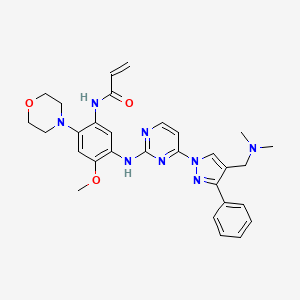
![(2S)-3-[4-[(Z)-C-aminocarbonohydrazonoyl]phenyl]-N-cyclopentyl-N-methyl-2-(naphthalen-2-ylsulfonylamino)propanamide;(Z)-but-2-enedioic acid](/img/structure/B608490.png)
![Benzeneacetamide, alpha-(cyclopentylmethyl)-N-(5-methoxythiazolo[5,4-b]pyridin-2-yl)-4-[(4-methyl-1-piperazinyl)sulfonyl]-, (alphaR)-](/img/structure/B608493.png)

